2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one
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Overview
Description
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one is a heterocyclic compound that combines the structural features of oxadiazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one typically involves the cyclization of hydrazides with aldehydes. One common method includes the reaction of substituted aldehydes with hydrazine hydrates in the presence of iodine, which facilitates the cyclization process . The structures of the synthesized compounds are usually confirmed by spectroscopic techniques such as IR, 1H NMR, 13C NMR, and LCMS .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the synthesis. This method employs carboxylic acids and benzoic acid hydrazides with melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent .
Chemical Reactions Analysis
Types of Reactions
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate and lead tetraacetate.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate, and ferric chloride.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Solvents: Common solvents include dimethylformamide (DMF) and acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized derivatives of the original compound, while substitution reactions can introduce various functional groups into the oxadiazole ring .
Scientific Research Applications
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound exhibits potential antimicrobial, antiviral, and anticancer activities
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electron-conducting and hole-blocking properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the inhibition of specific biochemical pathways . For example, it has been shown to inhibit carboxylesterase Notum, a negative regulator of the Wnt signaling pathway .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazol-2-thiol: Exhibits similar antimicrobial and anticancer activities.
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one: Shares structural similarities and is used in antioxidant studies.
1,2,4-Oxadiazole Derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one is unique due to its combined structural features of oxadiazole and chromenone, which contribute to its diverse range of biological activities and applications in materials science .
Properties
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O3/c24-21-17(20-23-22-19(26-20)14-7-2-1-3-8-14)12-16-15-9-5-4-6-13(15)10-11-18(16)25-21/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUMSGOHJAGSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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